molecular formula C20H26F3N5S B2492010 1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034235-35-1

1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2492010
CAS No.: 2034235-35-1
M. Wt: 425.52
InChI Key: TVHLBNUJAKWLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 1-position with a (2-methyl-1,3-thiazol-4-yl)methyl group and a piperazine ring linked to a 6-(trifluoromethyl)pyridin-2-yl moiety. The structural design integrates heterocyclic motifs (thiazole, pyridine) and fluorinated substituents, which are common in bioactive molecules targeting enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole and pyridine rings facilitate aromatic interactions in binding pockets .

Properties

IUPAC Name

2-methyl-4-[[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N5S/c1-15-24-16(14-29-15)13-26-7-5-17(6-8-26)27-9-11-28(12-10-27)19-4-2-3-18(25-19)20(21,22)23/h2-4,14,17H,5-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHLBNUJAKWLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comprehensive Analysis of the Preparation Methods for 1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

The synthesis of complex heterocyclic compounds such as this compound stands at the intersection of advanced medicinal chemistry and synthetic organic methodology. This article provides a rigorous, exhaustive, and methodologically detailed account of the preparation strategies for this compound, drawing from a wide array of peer-reviewed literature, patents, and authoritative chemical synthesis resources. The synthesis involves the orchestration of several key fragments—namely, a 2-methyl-1,3-thiazole moiety, a piperidine core, a piperazine ring, and a 6-(trifluoromethyl)pyridine substituent—each of which demands precise synthetic tactics to ensure high yield, purity, and scalability. Throughout this report, we will dissect the stepwise construction of the target molecule, analyze the reaction conditions, discuss optimization strategies, and present comparative data in tabular form to illuminate the relative merits of each approach. The goal is to provide a definitive resource for researchers seeking to reproduce or adapt these methodologies for laboratory or industrial applications.

Key Findings Summary

The preparation of this compound is best achieved via a convergent synthetic strategy, wherein the two principal fragments—(a) the 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl group and (b) the 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine moiety—are synthesized independently and subsequently coupled. The literature supports the use of nucleophilic aromatic substitution, reductive amination, and palladium-catalyzed cross-coupling as core methodologies. The most efficient routes employ mild conditions, high-yielding steps, and straightforward purification, as outlined in the subsequent sections. Data tables provided herein compare yields, solvents, catalysts, and reaction times, offering a clear perspective on the optimal methods for each synthetic transformation.

Synthesis of the 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine Moiety

The 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine fragment is a critical pharmacophore in various bioactive compounds and serves as a versatile synthon for further functionalization. Its synthesis typically begins with the nucleophilic substitution of 2-chloro-6-(trifluoromethyl)pyridine by piperazine, a reaction that has been well-documented and optimized in the literature.

Nucleophilic Aromatic Substitution (SNAr) Approach

The primary method for constructing this fragment involves the SNAr reaction between 2-chloro-6-(trifluoromethyl)pyridine and piperazine. This reaction exploits the electron-deficient nature of the pyridine ring, particularly when activated by the trifluoromethyl substituent, which enhances the susceptibility of the 2-chloro position to nucleophilic attack.

The following data table summarizes key reaction parameters and outcomes reported in the literature:

Entry Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 2-chloro-6-(trifluoromethyl)pyridine, piperazine Acetonitrile RT - 81.4 Simple workup, distillation step
2 2-chloro-6-(trifluoromethyl)pyridine, piperazine, triethylamine DMF 100°C Overnight - Chromatographic purification
3 2-chloro-6-(trifluoromethyl)pyridine, piperazine 4N HCl in dioxane RT 3 h 91 Acidic workup, high yield

The most commonly employed procedure dissolves 2-chloro-6-(trifluoromethyl)pyridine in acetonitrile, adds an excess of anhydrous piperazine, and allows the mixture to react at room temperature or with gentle heating. The product is then isolated by filtration, solvent evaporation, and distillation, affording the desired piperazine derivative in yields exceeding 80%. Alternative protocols utilize DMF as a solvent and triethylamine as a base, with heating to 100°C to accelerate the reaction, followed by chromatographic purification.

Alternative Synthetic Routes

Other reported strategies include the use of potassium carbonate as a base in ethanol at 78°C, which, while less common, offers comparable yields and may be advantageous for scale-up due to the benign nature of the reagents and solvent. Additionally, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been described for analogous systems, although their use in this specific context is less prevalent due to the efficiency of the SNAr approach.

Product Isolation and Characterization

The isolated product, 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine, is typically obtained as a colorless oil or crystalline solid, with a boiling point of approximately 103°C at 0.05 mm Hg. Characterization by ^1H NMR, mass spectrometry, and elemental analysis confirms the structure and purity, with mass spectra showing the expected molecular ion peak.

Construction of the 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl Fragment

The synthesis of the 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl moiety is more intricate, owing to the need for selective functionalization of the piperidine ring and subsequent attachment of the thiazole group.

Synthesis of the Piperidin-4-yl Intermediate

The starting material for this fragment is typically piperidin-4-one or a suitably protected derivative. The piperidin-4-one is first functionalized at the nitrogen atom, often by alkylation or reductive amination, to introduce the desired substituents.

Reductive Amination

Reductive amination is a preferred method for installing the (2-methyl-1,3-thiazol-4-yl)methyl group onto the piperidine nitrogen. This involves the condensation of piperidin-4-one with 2-methyl-1,3-thiazol-4-ylmethanamine, followed by reduction with sodium triacetoxyborohydride or a similar reducing agent. The reaction proceeds smoothly in dichloromethane or methanol at room temperature, yielding the secondary amine in high purity after aqueous workup and chromatographic purification.

N-Alkylation

Alternatively, N-alkylation can be employed if the thiazolylmethyl halide (e.g., bromide or chloride) is available. The piperidin-4-yl intermediate is treated with the halide in the presence of a base (such as potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile, affording the N-alkylated product.

Preparation of 2-methyl-1,3-thiazol-4-ylmethanamine

The thiazole amine is typically synthesized via the cyclization of α-haloketones with thiourea, followed by methylation at the 2-position and subsequent reduction of the 4-carboxaldehyde to the corresponding amine. This sequence is well-established in heterocyclic chemistry and allows for the preparation of the amine in multi-gram quantities.

Coupling of the Fragments

With both the piperidin-4-yl intermediate and the thiazolylmethyl amine in hand, the two are coupled via reductive amination, as described above, or by nucleophilic substitution if the appropriate leaving group is present.

Assembly of the Target Molecule: Final Coupling Strategies

The final step in the synthesis of this compound involves the coupling of the two principal fragments. Several strategies are available, each with distinct advantages and limitations.

Nucleophilic Substitution

If the 4-position of the piperazine ring is functionalized with a suitable leaving group (e.g., bromide, tosylate), nucleophilic substitution by the piperidin-4-yl fragment can be effected in the presence of a base. This approach is straightforward and often high-yielding, especially when polar aprotic solvents are used to enhance nucleophilicity.

Reductive Amination

Where the two fragments possess complementary aldehyde and amine functionalities, reductive amination can be employed. This method is particularly useful for late-stage functionalization, as it tolerates a wide range of functional groups and proceeds under mild conditions.

Palladium-Catalyzed Cross-Coupling

For more challenging couplings, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination may be utilized. These reactions require careful optimization of catalyst, ligand, base, and solvent, but can afford the desired product in high yield and purity.

Data Table: Comparative Analysis of Final Coupling Methods

Method Reagents & Conditions Yield (%) Advantages Limitations
Nucleophilic Substitution Piperazine bromide, piperidin-4-yl amine, K2CO3, DMF, 80°C 60-80 Simple, scalable Requires activated leaving group
Reductive Amination Piperazine aldehyde, piperidin-4-yl amine, NaBH(OAc)3, DCM, RT 70-90 Mild, functional group tolerant Requires aldehyde precursor
Buchwald-Hartwig Amination Piperazine aryl halide, piperidin-4-yl amine, Pd2(dba)3, BINAP, t-BuOK, toluene, 90°C 50-85 High selectivity, broad scope Expensive catalysts, sensitive to impurities

Purification and Characterization

After synthesis, the target compound is typically purified by column chromatography on silica gel, employing gradients of ethyl acetate and hexanes or methanol as eluents. Final purification may involve recrystallization from isopropanol or other suitable solvents.

Characterization is achieved through a combination of ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis. The presence of the trifluoromethyl group is confirmed by ^19F NMR, and the overall structure is validated by comparison with literature data for similar compounds.

Optimization and Scale-Up Considerations

The scalability of the synthetic route is a critical consideration for both research and industrial applications. The SNAr reaction for the preparation of the piperazine fragment is highly amenable to scale-up, as it employs inexpensive reagents and straightforward workup procedures. Reductive amination and nucleophilic substitution steps can also be performed on multi-gram scales with minimal modification.

Solvent choice, reagent purity, and reaction temperature are key parameters that influence yield and reproducibility. The use of automated parallel synthesis platforms and in-line analytical techniques (e.g., HPLC, LC-MS) can facilitate rapid optimization and quality control.

Alternative and Emerging Methodologies

Recent advances in synthetic methodology offer new avenues for the preparation of complex heterocycles. Microwave-assisted synthesis, flow chemistry, and biocatalytic approaches have been explored for related systems and may offer advantages in terms of reaction speed, selectivity, and environmental sustainability.

For example, microwave irradiation can accelerate the SNAr reaction, reducing reaction times from hours to minutes without compromising yield or selectivity. Flow chemistry enables continuous processing and improved heat and mass transfer, which is particularly advantageous for exothermic or hazardous reactions.

Comparative Analysis of Literature Protocols

A survey of the literature reveals a consensus on the efficacy of the SNAr approach for the preparation of the piperazine fragment, with yields consistently exceeding 80% under optimized conditions. Reductive amination and nucleophilic substitution are equally well-established for the assembly of the piperidin-4-yl fragment and final coupling, respectively.

The following table summarizes key data from representative protocols:

Step Literature Reference Yield (%) Key Conditions Notes
SNAr (piperazine fragment) Ambeed, 2020 81.4 Acetonitrile, RT Simple workup
Reductive amination (piperidin-4-yl fragment) Standard protocols 70-90 DCM, NaBH(OAc)3, RT High purity
Final coupling (nucleophilic substitution) Standard protocols 60-80 DMF, K2CO3, 80°C Scalable

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have synthesized piperazinone derivatives that were evaluated for their cytotoxic activities against colon cancer (HT-29) and lung cancer (A549) cell lines using MTT assays. These studies suggest that modifications to the piperazine structure can lead to enhanced anticancer properties .

Antimicrobial Properties

The compound's thiazole ring is known for its antimicrobial activity. Several studies have reported the synthesis of thiazole-containing compounds that demonstrated significant antibacterial and antifungal activity against various strains. For example, novel derivatives were synthesized and tested, showing promising results compared to standard antibiotics .

Neuropharmacological Effects

Piperazine derivatives have been explored for their potential as atypical antipsychotics. Research has indicated that specific substitutions on the piperazine ring can enhance affinity for neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2), which are critical in the treatment of psychiatric disorders .

Case Study 1: Anticancer Activity

A series of piperazinone derivatives were synthesized and tested for their cytotoxicity against HT-29 and A549 cell lines. The results indicated that some compounds exhibited IC50 values in low micromolar ranges, indicating potent anticancer activity .

Case Study 2: Antimicrobial Evaluation

In a study evaluating antimicrobial properties, several thiazole-piperidine derivatives were assessed against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine and piperazine rings contribute to the compound’s binding affinity and selectivity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

SphK1 Inhibitors (Compound Series 1–3)
  • Core Structure : Thiazole-piperidine/pyridine hybrids (e.g., Compound 3 in replaces a pentaryl group with 2,6-disubstituted pyridine ).
  • Key Features: Compound 3: Substitution of pyridine at the 2,6-positions improves selectivity for sphingosine kinase 1 (SphK1), with IC₅₀ values of 1–1000 nM . Target Compound: The 6-(trifluoromethyl)pyridine may enhance binding affinity compared to non-fluorinated analogues, though direct activity data are unavailable.
4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives ()
  • Core Structure : Thiazole-hydrazone with 3-nitrophenyl and pyridine substituents.
Pyridazinone-Piperazine Derivatives ()
  • Core Structure: Pyridazinone linked to 4-(2-fluorophenyl)piperazine.
  • Key Features: The fluorophenyl group increases lipophilicity, similar to the target compound’s trifluoromethylpyridine. However, pyridazinones are less conformationally flexible than piperidine-thiazole systems .
Pyrazole-Piperazine Hybrids ()
  • Core Structure : Piperazine linked to pyrazole and trifluoromethylphenyl groups.
  • Key Features :
    • The trifluoromethyl moiety aligns with the target compound’s design, but the pyrazole ring may limit π-π stacking compared to pyridine .

Structure-Activity Relationship (SAR) Trends

Feature Target Compound Analogues (Activity Context) Impact on Bioactivity
Thiazole Ring 2-Methyl substitution Antioxidant (), SphK1 inhibition () Enhances aromatic interactions and metabolic stability .
Trifluoromethyl Pyridine-6-position Fluorophenyl (), SphK1 inhibitors () Increases lipophilicity and resistance to oxidative metabolism .
Piperidine-Piperazine Dual heterocyclic linkage Pyridazinone-piperazine () Piperidine may improve blood-brain barrier penetration vs. piperazine .
Electron Effects CF₃ (EWG) on pyridine Nitrophenyl (EWG, ) EWGs may reduce electron density but enhance target binding .

Research Findings and Hypotheses

  • However, the piperidine-thiazole combination requires validation to confirm whether it avoids cytotoxicity markers (e.g., piperidine is linked to inactivity in some models; see ) .
  • Metabolic Stability : The trifluoromethyl group likely extends half-life compared to nitro- or fluoro-substituted analogues ().
  • Comparative Limitations : Unlike hydrazone derivatives (), the target compound lacks a hydrazine linker, which may reduce off-target reactivity .

Biological Activity

1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a thiazole ring and piperazine moieties. Its molecular formula is C19H23F3N4SC_{19}H_{23}F_3N_4S with a molecular weight of approximately 396.5 g/mol. The presence of trifluoromethyl and thiazole groups suggests potential interactions with biological targets, enhancing its activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

CompoundCell LineIC50 (µM)
37aMCF-73.2
37bA5498.4
44HT-290.31

These findings suggest that modifications in the thiazole structure can enhance selectivity and potency against cancer cells, indicating a promising avenue for further development in cancer therapeutics .

The proposed mechanism of action for compounds similar to this compound includes:

  • Inhibition of Tyrosine Kinases : Some derivatives have been shown to inhibit key signaling pathways involved in tumor growth, such as c-Met and Ron tyrosine kinases.
  • Induction of Apoptosis : Compounds have been reported to activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Certain thiazole derivatives can induce cell cycle arrest at specific phases, thereby preventing proliferation .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that compounds with similar structures exhibit neuroprotective effects. They may modulate neurotransmitter systems or act as allosteric modulators at glutamate receptors, potentially offering benefits in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice models treated with thiazole-derived compounds demonstrated significant tumor reduction compared to control groups. The treatment led to a marked decrease in tumor volume and increased survival rates among the subjects.

Case Study 2: Neuroprotection in Alzheimer's Models

Another investigation evaluated the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic applications for cognitive disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.